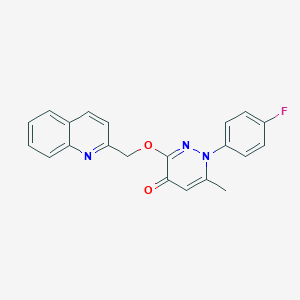
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, also known as FMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyridazinone derivative has shown promising results in various studies, making it a valuable compound for future research.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been found to exhibit potent anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in various cell types. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has several advantages for use in scientific research. It is a highly potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in various biological processes. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is also relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments.
However, 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some limitations for use in scientific research. It has poor solubility in water, which can limit its use in certain experiments. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some toxicity at high concentrations, which can limit its use in certain cell types.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Another potential direction for research is in the development of new methods for synthesizing 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and related compounds. Optimization of the synthesis method could lead to higher yields and purity of the compound, making it more accessible for use in scientific research.
Finally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and its effects on various biological processes. This could lead to the discovery of new targets for drug development and a better understanding of the role of inflammation and oxidative stress in disease progression.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the reaction of 4-fluoroaniline with 2-quinolinylmethanol in the presence of a base to form the intermediate compound, which is then reacted with methyl isocyanate to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for the development of new drugs.
Propiedades
Número CAS |
146824-88-6 |
|---|---|
Nombre del producto |
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone |
Fórmula molecular |
C21H16FN3O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one |
InChI |
InChI=1S/C21H16FN3O2/c1-14-12-20(26)21(24-25(14)18-10-7-16(22)8-11-18)27-13-17-9-6-15-4-2-3-5-19(15)23-17/h2-12H,13H2,1H3 |
Clave InChI |
JIYCLWVPZDMGIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
Otros números CAS |
146824-88-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



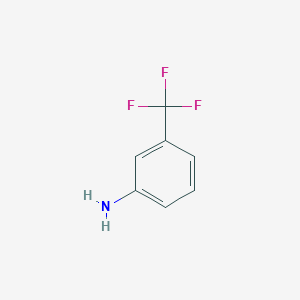
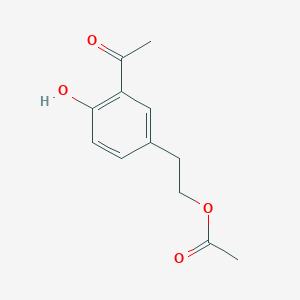
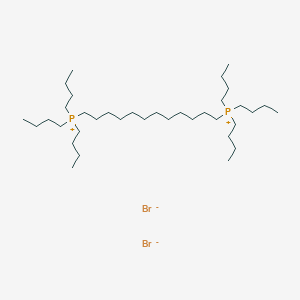
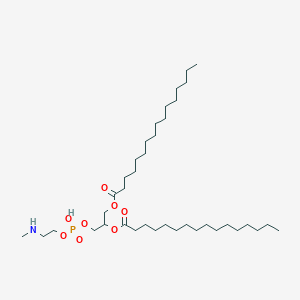
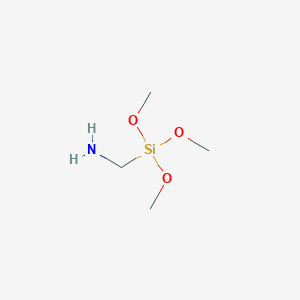
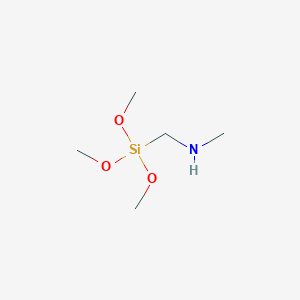
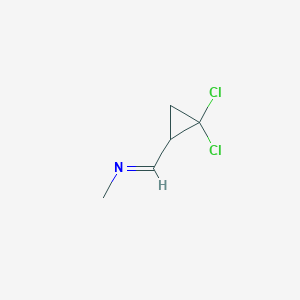
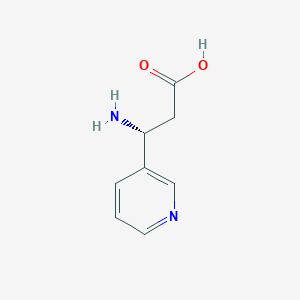
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
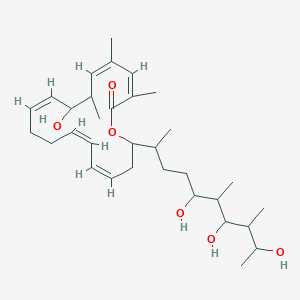
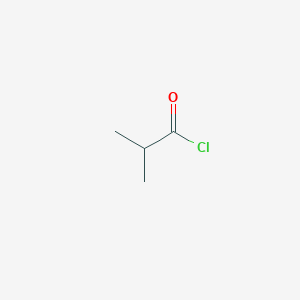
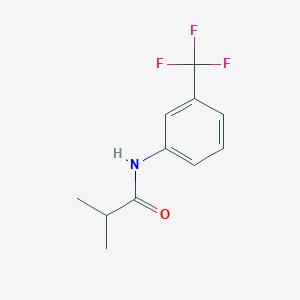
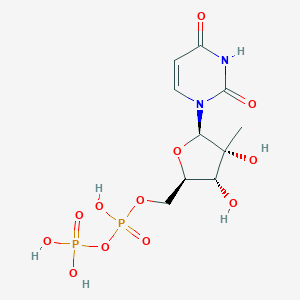
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)